molecular formula C15H16O2 B3270998 (1S,3R)-1,3-Diphenylpropane-1,3-diol CAS No. 5381-86-2

(1S,3R)-1,3-Diphenylpropane-1,3-diol

Cat. No.: B3270998
CAS No.: 5381-86-2
M. Wt: 228.29 g/mol
InChI Key: XHHXJXGIYFQFOQ-GASCZTMLSA-N
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Description

(1S,3R)-1,3-Diphenylpropane-1,3-diol is a chiral organic compound characterized by the presence of two phenyl groups and two hydroxyl groups attached to a propane backbone. The stereochemistry of the compound is defined by the (1S,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-1,3-Diphenylpropane-1,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 1,3-diphenylpropane-1,3-dione using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can facilitate the enantioselective reduction of the diketone to yield the desired diol with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum supported on carbon, under controlled temperature and pressure conditions to achieve efficient and selective reduction of the precursor diketone .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1,3-Diphenylpropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-1,3-Diphenylpropane-1,3-diol: A diastereomer with different spatial arrangement of substituents.

    1,3-Diphenylpropane-1,3-dione: A precursor compound with carbonyl groups instead of hydroxyl groups.

    1,3-Diphenylpropane: A fully reduced form without hydroxyl groups.

Uniqueness

(1S,3R)-1,3-Diphenylpropane-1,3-diol is unique due to its specific (1S,3R) stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and other related compounds. This stereochemistry is crucial for its interaction with chiral environments in biological systems and its enantioselective synthesis .

Properties

IUPAC Name

(1S,3R)-1,3-diphenylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHXJXGIYFQFOQ-GASCZTMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C[C@@H](C2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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